The synthesis of PLX9486 involves a structure-based drug design approach, which utilizes detailed knowledge of the molecular conformations associated with mutant forms of the KIT protein. The compound was derived from modifications made to existing inhibitors, particularly pexidartinib, by altering its chemical scaffold to improve binding affinity for the DFG-in conformation of the KIT kinase .
The synthesis process includes:
The molecular structure of PLX9486 features a 7-azaindole core that is crucial for its interaction with the ATP-binding site of the KIT kinase. The compound's design allows it to bind effectively in the DFG-in conformation, which is critical for inhibiting mutant forms of KIT.
Key structural data includes:
Crystallographic studies have shown that PLX9486 forms specific interactions with amino acids within the kinase domain, stabilizing its binding and enhancing inhibitory activity against mutant forms .
PLX9486 primarily undergoes interactions with the ATP-binding site of KIT through competitive inhibition. The key reactions involved include:
The pharmacokinetic profile shows a monophasic decline in plasma concentration after administration, indicating a relatively stable pharmacological effect over time .
PLX9486 exerts its antitumor effects by selectively inhibiting mutant forms of the KIT receptor tyrosine kinase. The mechanism involves:
Clinical studies have demonstrated that PLX9486 shows significant efficacy against GISTs harboring various oncogenic mutations, providing a promising therapeutic option for patients with resistant disease .
PLX9486 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are utilized to assess purity and concentration during formulation development .
PLX9486 is primarily applied in clinical settings for:
Ongoing clinical trials are exploring combination therapies involving PLX9486 with other agents like sunitinib to enhance treatment efficacy across a broader spectrum of oncogenic mutations .
Resistance in GIST follows a predictable molecular evolution. Imatinib potently inhibits primary KIT exon 9 and 11 mutations but is ineffective against secondary KIT exon 13/14 or 17/18 mutations. Sunitinib (second-line) inhibits exon 13/14 mutants but fails against exon 17/18 A-loop mutants like D816V or Y823D. These mutations stabilize the kinase in its active conformation, rendering type II inhibitors ineffective [1] [2] [7]. PLX9486 was specifically engineered to inhibit these activation-loop mutants. Preclinical studies demonstrated nanomolar potency against Ba/F3 cells transformed with KIT D816V (exon 17) and double mutants (V560G/D816V). Critically, in patient-derived xenograft (PDX) models of imatinib-resistant GIST harboring KIT D820G (UZLX-GIST9) or Y823D (MRL-GIST1), PLX9486 monotherapy (100 mg/kg/day) induced significant tumor regression or growth inhibition. Mechanistically, it profoundly suppressed mitogen-activated protein kinase (MAPK) signaling downstream of KIT, confirming on-target activity [1]. This mutation-specific activity profile directly addressed a core limitation in the GIST treatment paradigm.
Table 1: Mutation-Specific Efficacy of KIT Inhibitors in GIST
KIT Mutation Domain | Mutation Examples | Imatinib (Type II) | Sunitinib (Type II) | PLX9486 (Type I) |
---|---|---|---|---|
Primary: Exon 11 | W557_K558del, V560G | +++ | ++ | ++ |
Primary: Exon 9 | AY502-503dup | + (Requires high dose) | ++ | ++ |
Secondary: Exon 13/14 | V654A, T670I (ATP pocket) | - | +++ | +/- |
Secondary: Exon 17/18 | D816V, D820G, Y823D (A-loop) | - | - | +++ |
(+++ = Potent inhibition; ++ = Moderate inhibition; + = Weak inhibition; - = No significant inhibition) [1] [2] [7]
The differential efficacy of TKIs against specific KIT mutations stems from their structural requirement for distinct kinase conformations. Type II inhibitors (imatinib, sunitinib, regorafenib) bind the kinase only when it adopts an inactive "DFG-out" conformation, where the aspartate-phenylalanine-glycine (DFG) motif at the A-loop base is flipped outward, exposing a hydrophobic allosteric pocket. Secondary mutations in exons 17/18 (e.g., D816V) stabilize the kinase in the active "DFG-in" conformation, preventing type II inhibitor binding by sterically occluding the allosteric pocket and locking the kinase in an active state [4] [6]. PLX9486 is a highly selective type I inhibitor designed to target the ATP-binding site of KIT in its active DFG-in conformation. X-ray crystallography confirmed that PLX9486 binds KIT^D816V^ in this active state, forming critical hydrogen bonds and hydrophobic interactions that are not accessible to type II inhibitors. This structural insight directly enables its activity against A-loop mutants responsible for clinical resistance to earlier TKIs [2] [4] [6]. Its selectivity profile minimizes off-target effects against unrelated kinases.
While PLX9486 potently inhibits A-loop mutants, its monotherapy activity against ATP-pocket mutants (exons 13/14) is suboptimal. Conversely, sunitinib potently inhibits ATP-pocket mutants but is ineffective against A-loop mutants. Given that resistant GISTs frequently harbor heterogeneous subclones with distinct secondary KIT mutations, simultaneously targeting both conformational states emerged as a strategy for broader efficacy. Combining the type I inhibitor PLX9486 (targeting DFG-in/A-loop mutants) with the type II inhibitor sunitinib (targeting DFG-out/ATP-pocket mutants) provides comprehensive inhibition across the spectrum of common resistance mutations [2] [3] [5]. Clinical validation came from the Phase 1b/2a trial (NCT02401815). Patients with refractory GIST (median 3 prior TKIs) receiving PLX9486 (1000 mg QD) + sunitinib (25/37.5 mg QD) achieved significantly superior outcomes vs PLX9486 monotherapy:
Longitudinal circulating tumor DNA (ctDNA) analysis demonstrated the mechanistic basis for synergy: PLX9486 rapidly suppressed exon 17/18 mutant alleles, while the combination additionally reduced exon 13/14 mutant alleles. This provided direct evidence of combined targeting eradicating heterogeneous resistant clones [2] [6].
Table 2: Pharmacodynamic Effects of PLX9486 ± Sunitinib on KIT Mutant Alleles in ctDNA
Treatment | Primary Effect on Exon 17/18 Alleles | Primary Effect on Exon 13/14 Alleles | Evidence of Clonal Suppression |
---|---|---|---|
PLX9486 Monotherapy | Pronounced Reduction | Minimal Change | Suppresses A-loop mutant subclones |
Sunitinib Monotherapy | Minimal Change | Pronounced Reduction | Suppresses ATP-pocket mutant subclones |
PLX9486 + Sunitinib | Pronounced Reduction | Pronounced Reduction | Broad suppression across resistant subclones |
(Based on longitudinal ctDNA analysis in NCT02401815 patients) [2] [6]
Table 3: Clinical Efficacy of PLX9486 Regimens in Refractory GIST (Phase 1b/2a NCT02401815)
Regimen | Median PFS (months, 95% CI) | Clinical Benefit Rate (%, 95% CI) | Objective Response Rate |
---|---|---|---|
PLX9486 ≤500 mg QD (Monotherapy) | 1.74 (1.54–1.84) | 14% (0–58) | 0% |
PLX9486 1000 mg QD (Monotherapy) | 5.75 (0.99–11.0) | 50% (21–79) | 1 PR (8.3%) |
PLX9486 1000 mg QD + Sunitinib | 12.1 (1.34–NR) | 80% (52–96) | 1 CR + 2 PR (20% ORR*) |
(Approximate, based on reported CR/PR counts in combo arm; NR = Not Reached) [2] [3] [5]*
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9